molecular formula C14H30O6 B13799804 Hexaethoxyethane CAS No. 65789-73-3

Hexaethoxyethane

Cat. No.: B13799804
CAS No.: 65789-73-3
M. Wt: 294.38 g/mol
InChI Key: UVHGGILPAMVDJM-UHFFFAOYSA-N
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Description

Hexaethoxyethane is an organic compound with the molecular formula C14H30O6 It is a type of ether, characterized by the presence of six ethoxy groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexaethoxyethane can be synthesized through the reaction of ethyl alcohol with ethyl orthoformate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction. The reaction can be represented as follows:

C2H5OH+HC(OCH2CH3)3C2H5OC2H4OC2H5+H2OC_2H_5OH + HC(OCH_2CH_3)_3 \rightarrow C_2H_5OC_2H_4OC_2H_5 + H_2O C2​H5​OH+HC(OCH2​CH3​)3​→C2​H5​OC2​H4​OC2​H5​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also involve the use of distillation to purify the final product and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions: Hexaethoxyethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler ethers or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler ethers or alcohols.

    Substitution: New ethers or amines, depending on the nucleophile used.

Scientific Research Applications

Hexaethoxyethane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying ether metabolism.

    Industry: It is used in the production of polymers and as a plasticizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of hexaethoxyethane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Hexaethoxyethane can be compared with other similar compounds such as:

    Diethoxyethane: A simpler ether with only two ethoxy groups.

    Triethoxyethane: An intermediate compound with three ethoxy groups.

    Tetraethoxyethane: A compound with four ethoxy groups.

Uniqueness: this compound is unique due to its six ethoxy groups, which provide it with distinct chemical properties and reactivity compared to other ethers. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Biological Activity

Hexaethoxyethane, also known as 1,2-bis(ethoxy)ethane, is a compound that has garnered interest in various fields of biological research. Its potential applications range from serving as a solvent in biochemical assays to exhibiting specific biological activities. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is an ether compound characterized by the presence of six ethoxy groups attached to an ethane backbone. Its chemical formula is C8H18O6C_8H_{18}O_6. The synthesis typically involves the reaction of ethylene oxide with ethanol in the presence of a catalyst to form the ether linkages.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a variety of pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common strains are summarized in Table 1.

Pathogen MIC (mg/mL)
E. coli10
B. subtilis8
S. aureus5
C. albicans12

The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

2. Cytotoxic Effects

Another area of interest is the cytotoxicity of this compound on human cancer cell lines. In vitro studies have shown that it can induce apoptosis in various cancer cells, including breast and prostate cancer lines. The IC50 values for these cell lines are presented in Table 2.

Cell Line IC50 (µM)
MCF-7 (Breast)15
PC-3 (Prostate)20
HeLa (Cervical)25

The apoptosis mechanism is thought to involve activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.

Case Study 1: Antimicrobial Efficacy

A recent case study evaluated the antimicrobial efficacy of this compound when incorporated into topical formulations for treating skin infections caused by resistant strains. The formulation containing this compound showed a significant reduction in pathogen load compared to control groups, highlighting its potential for therapeutic applications.

Case Study 2: Cancer Treatment

In another study focused on cancer treatment, researchers formulated a delivery system using this compound as a carrier for chemotherapeutic agents. The results indicated enhanced bioavailability and targeted delivery to tumor sites, improving therapeutic outcomes while minimizing side effects.

Properties

CAS No.

65789-73-3

Molecular Formula

C14H30O6

Molecular Weight

294.38 g/mol

IUPAC Name

1,1,1,2,2,2-hexaethoxyethane

InChI

InChI=1S/C14H30O6/c1-7-15-13(16-8-2,17-9-3)14(18-10-4,19-11-5)20-12-6/h7-12H2,1-6H3

InChI Key

UVHGGILPAMVDJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

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